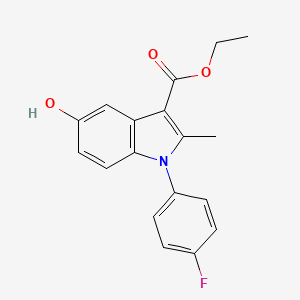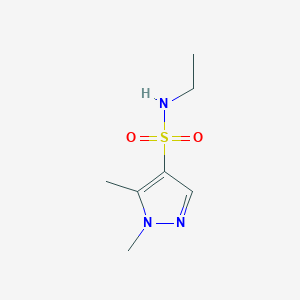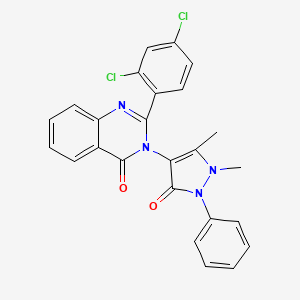
ethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
説明
Ethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate, also known as AM-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential for medical and research applications. It was first synthesized in 2008 by Alexandros Makriyannis and his team at Northeastern University in Boston, Massachusetts. Since then, it has been widely used in scientific research to study the endocannabinoid system and its effects on the body.
作用機序
Ethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate binds to the CB1 and CB2 receptors in the brain and other tissues, leading to a range of physiological and biochemical effects. The exact mechanism of action is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of certain enzymes in the body.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body, including:
1. Analgesia: this compound has been shown to have analgesic properties, making it a potential candidate for pain management.
2. Anti-inflammatory: this compound has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory conditions.
3. Neuroprotection: this compound has been shown to have neuroprotective properties, making it a potential candidate for treating neurological disorders.
実験室実験の利点と制限
Ethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: this compound is highly potent, meaning that small amounts can be used in experiments.
2. Selectivity: this compound is selective for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system.
Some of the limitations include:
1. Lack of research: Despite its potential for medical and research applications, there is still a lack of research on the long-term effects of this compound.
2. Legal restrictions: this compound is classified as a Schedule I drug in the United States, making it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on ethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate. Some of these include:
1. Further studies on its potential use in pain management and cancer treatment.
2. Investigation of its effects on the endocannabinoid system and its potential use in treating neurological disorders.
3. Development of new synthetic cannabinoids with improved properties and fewer side effects.
科学的研究の応用
Ethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been used in numerous scientific studies to investigate the endocannabinoid system and its effects on the body. It has been shown to bind to the CB1 and CB2 receptors in the brain and other tissues, leading to a range of physiological and biochemical effects. Some of the areas of research that have used this compound include:
1. Pain management: this compound has been shown to have analgesic properties, making it a potential candidate for pain management.
2. Cancer research: this compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
3. Neurological disorders: this compound has been studied for its potential use in treating neurological disorders such as epilepsy and multiple sclerosis.
特性
IUPAC Name |
ethyl 1-(4-fluorophenyl)-5-hydroxy-2-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-3-23-18(22)17-11(2)20(13-6-4-12(19)5-7-13)16-9-8-14(21)10-15(16)17/h4-10,21H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAQCDHWEYEKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl N-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B4686196.png)

![2-(benzylsulfonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4686212.png)
![4-fluoro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4686220.png)
![6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4686237.png)
![4-(acetylamino)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4686259.png)
![2-({4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B4686262.png)


![N-(2-fluorophenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4686286.png)
![2-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4686290.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4686293.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4686299.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4686307.png)